molecular formula C28H36O13 B1228513 Tortoside A

Tortoside A

Cat. No.: B1228513
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-7-epi-Syringaresinol 4’-glucoside is a lignan glucoside compound found in various plant species. Lignans are a group of natural compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is particularly interesting due to its potential therapeutic applications and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-7-epi-Syringaresinol 4’-glucoside typically involves the glycosylation of syringaresinol. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a glucose moiety to syringaresinol under mild conditions. This method is preferred due to its high specificity and yield.

Industrial Production Methods

Industrial production of (+)-7-epi-Syringaresinol 4’-glucoside can be achieved through biotechnological approaches, such as the use of engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

(+)-7-epi-Syringaresinol 4’-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

(+)-7-epi-Syringaresinol 4’-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive lignans and as a model compound for studying glycosylation reactions.

    Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant growth and development.

    Medicine: Research has shown its potential as an antioxidant, anti-inflammatory, and anticancer agent. It is also being investigated for its neuroprotective and cardioprotective effects.

    Industry: The compound is used in the development of natural health products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-7-epi-Syringaresinol 4’-glucoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

(+)-7-epi-Syringaresinol 4’-glucoside can be compared with other lignan glucosides such as:

    Syringaresinol 4’-glucoside: Similar in structure but differs in the stereochemistry at the 7th position.

    Pinoresinol 4’-glucoside: Another lignan glucoside with different biological activities.

    Secoisolariciresinol diglucoside: Known for its potent antioxidant and anticancer properties.

The uniqueness of (+)-7-epi-Syringaresinol 4’-glucoside lies in its specific stereochemistry, which influences its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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